Methyl 3-formylindole-6-carboxylate

Overview

Description

Methyl 3-formylindole-6-carboxylate is a chemical compound with the molecular formula C11H9NO3. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formylindole-6-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent like DMF and POCl3 to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylindole-6-carboxylate undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups in the presence of Lewis acids.

Major Products Formed:

Oxidation: 3-carboxyindole-6-carboxylate.

Reduction: 3-hydroxymethylindole-6-carboxylate.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 3-formylindole-6-carboxylate is primarily utilized as an intermediate in the synthesis of various biologically active indole derivatives. These derivatives are essential in pharmaceuticals due to their anti-cancer and anti-inflammatory properties. For instance, studies have shown that derivatives synthesized from this compound exhibit significant inhibitory effects on tumor growth .

Case Study:

A notable application involved the synthesis of a series of indole derivatives that demonstrated potent activity against cancer cell lines. The synthetic route utilized this compound as a precursor, leading to compounds with improved efficacy compared to traditional chemotherapeutics.

Drug Development

This compound plays a critical role in drug discovery, particularly in oncology. Its ability to inhibit tumor growth has made it a focal point for developing new cancer therapies. Researchers are exploring its potential to enhance the efficacy of existing treatments by modifying its structure to optimize biological activity .

Data Table: Drug Development Insights

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Indole Derivative A | Anti-cancer | 5.2 | |

| Indole Derivative B | Anti-inflammatory | 2.7 | |

| Indole Derivative C | Antiviral | 10.5 |

Material Science

In material science, this compound is used to create advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and performance characteristics .

Application Example:

Research has demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications.

Organic Chemistry Research

As a reagent in organic synthesis, this compound facilitates the exploration of new reaction pathways and the development of innovative chemical processes. It is particularly useful in electrophilic substitution reactions at the indole ring, allowing for the synthesis of various substituted derivatives .

Mechanism of Action:

The formyl group can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity and specificity when used in biological applications.

Mechanism of Action

The mechanism of action of methyl 3-formylindole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- Methyl 3-formylindole-2-carboxylate

- Methyl 3-formylindole-5-carboxylate

- Methyl 3-formylindole-7-carboxylate

Comparison: Methyl 3-formylindole-6-carboxylate is unique due to the position of the formyl and carboxylate groups on the indole ring. This specific arrangement can influence its chemical reactivity and biological activity compared to other isomers. For example, the 6-carboxylate position may offer different steric and electronic properties, affecting the compound’s interaction with biological targets .

Biological Activity

Methyl 3-formylindole-6-carboxylate (MFIC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

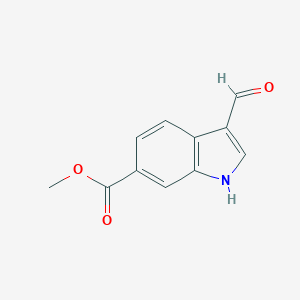

This compound has the molecular formula and features an indole ring substituted with a formyl group at the 3-position and a carboxylate group at the 6-position. The specific arrangement of these functional groups influences its chemical reactivity and biological activity compared to other isomers, such as methyl 3-formylindole-2-carboxylate or methyl 3-formylindole-5-carboxylate.

The biological activity of MFIC is attributed to its ability to interact with various molecular targets in biological systems. The formyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to enzymes, receptors, and nucleic acids. This interaction is crucial for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that MFIC exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, studies have demonstrated that MFIC can inhibit cell proliferation and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Colon Cancer | 20 | Inhibition of cell proliferation |

| Lung Cancer | 18 | Modulation of signaling pathways |

Antimicrobial Activity

MFIC also shows significant antimicrobial activity against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Summary of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Case Studies

- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of MFIC on breast cancer cells. The results indicated that treatment with MFIC led to a significant decrease in cell viability, with an IC50 value of 15 µM. The study attributed this effect to the activation of caspase pathways involved in apoptosis .

- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of MFIC against Staphylococcus aureus. The study found that MFIC exhibited a MIC value of 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Applications in Drug Development

Given its diverse biological activities, MFIC is being explored as a precursor for synthesizing novel drug candidates. Its structural features make it an attractive scaffold for developing compounds with enhanced efficacy against cancer and microbial infections. Ongoing research aims to optimize its pharmacokinetic properties and reduce toxicity while maintaining its therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of Methyl 3-formylindole-6-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the formyl (-CHO) and methyl ester (-COOCH) groups. Compare chemical shifts with analogous indole derivatives (e.g., 6-methylindole-3-carboxylic acid ).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥95%). Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities.

- Mass Spectrometry (MS) : Validate molecular weight (MW = 219.21 g/mol) via ESI-MS or MALDI-TOF. Look for [M+H] peaks at m/z 220.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Stepwise Functionalization : Start with indole-6-carboxylic acid. Protect the indole nitrogen (e.g., using Boc anhydride), then introduce the formyl group via Vilsmeier-Haack reaction (POCl/DMF). Deprotect and methylate the carboxylic acid using methyl iodide/KCO.

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation. Quench side reactions (e.g., over-formylation) by controlling temperature (<0°C during formylation).

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). The formyl group is prone to hydrolysis; avoid exposure to moisture .

- Decomposition Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement. Compare experimental bond lengths (e.g., C=O: ~1.21 Å) with DFT-calculated values.

- Discrepancy Analysis : If NMR signals conflict with crystallographic data (e.g., tautomerism), validate via variable-temperature NMR or neutron diffraction (if accessible).

Q. What strategies are effective for studying the reactivity of the formyl group in this compound under nucleophilic conditions?

- Methodological Answer :

- Reactivity Screening : Test reactions with Grignard reagents (e.g., MeMgBr), hydrazines (for hydrazone formation), or NaBH (reduction to alcohol). Monitor via FT-IR (loss of C=O stretch at ~1700 cm).

- Computational Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and predict nucleophilic attack sites. Compare with experimental yields .

Q. How can researchers address challenges in polymorph identification for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Use ORTEP-III to visualize crystal packing differences.

- Powder XRD : Compare experimental patterns with simulated data (Mercury software). For ambiguous results, employ synchrotron radiation for high-resolution data.

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count. Train on datasets of bioactive indole derivatives .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental H NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Recalculate shifts using IEF-PCM solvent models (e.g., DMSO-d vs. CDCl).

- Dynamic Effects : Account for conformational flexibility via NMR line-shape analysis or DFT-based molecular dynamics.

Q. What steps should be taken if crystallographic refinement (SHELXL) yields high R-factors?

- Methodological Answer :

- Data Quality Check : Ensure resolution <1.0 Å and completeness >95%. Re-integrate diffraction data using SAINT .

- Model Adjustment : Test for disorder (e.g., methyl group rotation) using PART instructions in SHELXL .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is recommended for handling this compound?

- Methodological Answer :

- Gloves : Nitrile gloves (tested per EN 374).

- Eye Protection : Safety goggles with side shields.

- Ventilation : Use fume hoods for weighing and reactions. Refer to OSHA guidelines .

Properties

IUPAC Name |

methyl 3-formyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRROJESQUFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352868 | |

| Record name | Methyl 3-formylindole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133831-28-4 | |

| Record name | Methyl 3-formylindole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formyl-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.